molecular formula C18H22N2O3S2 B2453861 (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide CAS No. 2035001-27-3

(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide

Cat. No. B2453861
CAS RN: 2035001-27-3
M. Wt: 378.51
InChI Key: WRURICBDALZSJV-RIYZIHGNSA-N
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Description

“(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . It also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms in turn bonded to a nitrogen atom).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The furan ring and phenyl ring are both aromatic, contributing to the compound’s stability . The sulfonamide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the furan ring, phenyl ring, and sulfonamide group. Furan rings are known to undergo reactions such as electrophilic substitution and can lose their aromaticity under certain conditions . Phenyl rings are generally quite stable but can participate in electrophilic aromatic substitution reactions. Sulfonamides can be hydrolyzed under acidic or alkaline conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the aromatic rings could contribute to its UV/Vis absorption spectrum, and the sulfonamide group could affect its acidity and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Research has explored the synthesis of various substituted derivatives related to (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide. For instance, substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized by condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide, 1-(cyclohex-1-en-1-yl)pyrrolidine, and alkyl halides (Dyachenko et al., 2015).
  • Structural Elucidation : Studies involving X-ray analysis and various spectroscopic methods have been conducted to determine the structure of such compounds. This includes the structure determination of methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate, a closely related compound (Dyachenko et al., 2015).

Chemical Properties and Reactions

  • Reactivity Studies : Research on the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles, similar to the core structure of the compound , has provided insights into the reactivity of these heterocycles (Sobenina et al., 2014).
  • Electrochemical Properties : Studies like the facile electrochemical polymerization of 2-(thiophen-2-yl)furan demonstrate the potential of such compounds in applications like supercapacitors, suggesting similar applications for this compound (Mo et al., 2015).

Biological Activity

  • Pharmacological Studies : There has been research into the biological activities of compounds structurally similar to this compound. For example, studies on furan-2-ylmethylene thiazolidinediones as potent inhibitors of phosphoinositide 3-kinase gamma provide a basis for exploring the biological activity of similar compounds (Pomel et al., 2006).

Material Science Applications

  • Polymerization and Material Synthesis : Investigations into the synthesis of novel materials, such as polymers derived from furan compounds, could be relevant to understanding the potential applications of this compound in material science (Mo et al., 2015).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the presence of functional groups common in pharmaceuticals and other biologically active compounds, it could be of interest in medicinal chemistry or related fields .

properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c21-25(22,14-8-16-5-2-1-3-6-16)19-15-17(18-7-4-11-23-18)20-9-12-24-13-10-20/h1-8,11,14,17,19H,9-10,12-13,15H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRURICBDALZSJV-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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